molecular formula C30H44N6O12 B12791823 Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate CAS No. 41863-57-4

Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate

Cat. No.: B12791823
CAS No.: 41863-57-4
M. Wt: 680.7 g/mol
InChI Key: XZNXMBIXXMHCFO-UHFFFAOYSA-N
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Description

The compound "Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate" is a synthetic peptide derivative featuring a complex sequence of amino acids (threonine, serine, glycine, proline, alanine, and threonine) with protective groups. The benzyloxycarbonyl (Cbz) group acts as a protecting agent for the N-terminus, while the methyl ester at the C-terminus stabilizes the carboxyl group during synthesis. Such compounds are typically used in peptide chemistry research to study folding, stability, or enzymatic interactions .

Properties

CAS No.

41863-57-4

Molecular Formula

C30H44N6O12

Molecular Weight

680.7 g/mol

IUPAC Name

methyl 3-hydroxy-2-[2-[[1-[2-[[3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanoate

InChI

InChI=1S/C30H44N6O12/c1-16(25(41)34-24(18(3)39)29(45)47-4)32-27(43)21-11-8-12-36(21)22(40)13-31-26(42)20(14-37)33-28(44)23(17(2)38)35-30(46)48-15-19-9-6-5-7-10-19/h5-7,9-10,16-18,20-21,23-24,37-39H,8,11-15H2,1-4H3,(H,31,42)(H,32,43)(H,33,44)(H,34,41)(H,35,46)

InChI Key

XZNXMBIXXMHCFO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate typically involves the stepwise coupling of amino acids. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the amino acids to prevent side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The first amino acid is attached to a solid resin.

      Step 2: The Cbz-protected amino acids are sequentially added to the growing peptide chain.

      Step 3: After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

  • Solution-Phase Synthesis

      Step 1: The Cbz-protected amino acids are coupled in solution using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

      Step 2: The peptide is purified by chromatography and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.

    Deprotection: The Cbz group can be removed using hydrogenation or acidic conditions to yield the free peptide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid, TFA).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Individual amino acids.

    Deprotection: Free peptide without the Cbz group.

    Oxidation and Reduction: Modified peptides with oxidized or reduced side chains.

Scientific Research Applications

Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system.

    Industry: Utilized in the production of peptide-based materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The Cbz group protects the peptide during synthesis but is removed to allow the peptide to interact with its molecular targets.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Activity: No direct studies on the target compound were found in the evidence.

Limitations of Available Evidence

The provided materials lack critical data on the target compound, such as:

  • Molecular weight, melting point, or spectral data.
  • Comparative enzymatic degradation or binding affinity studies.
  • Toxicity or in vivo performance metrics.

Biological Activity

Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate, a complex peptide derivative, has garnered attention in biochemical research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H17NO5
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 57224-63-2
  • Solubility : Very soluble in water (3.21 mg/ml)
  • Log P (octanol-water partition coefficient) : 1.87, indicating moderate lipophilicity.

These properties suggest that the compound may have favorable pharmacokinetic profiles for drug development.

Biological Mechanisms

This compound exhibits various biological activities, including:

  • Anti-infective Properties : The compound has shown efficacy against a range of pathogens, including bacteria and viruses. It is particularly noted for its activity against HIV and influenza virus, which may be attributed to its ability to interfere with viral replication processes .
  • Cell Cycle Regulation : Research indicates that this compound can influence cell cycle dynamics, promoting apoptosis in cancer cells while sparing normal cells. This selective action makes it a candidate for targeted cancer therapies .
  • Signal Transduction Pathways : The compound interacts with several key signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, which are crucial in cellular responses to growth factors and cytokines. This interaction can modulate cellular responses to stress and inflammation .

Case Studies

  • Antiviral Activity :
    A study evaluated the antiviral effects of this compound against HIV. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting a potential mechanism involving inhibition of viral entry or replication .
  • Cancer Cell Apoptosis :
    In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways. The activation of caspases was observed, indicating that it triggers programmed cell death mechanisms effectively .
  • Immunomodulatory Effects :
    Another investigation highlighted the immunomodulatory effects of the compound, showing enhanced production of cytokines in immune cells upon treatment. This suggests a role in enhancing immune responses, which could be beneficial in immunotherapy contexts .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntiviralInhibition of viral replication
ApoptosisInduction via mitochondrial pathways
ImmunomodulationEnhanced cytokine production
Cell Cycle RegulationSelective apoptosis in cancer cells

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